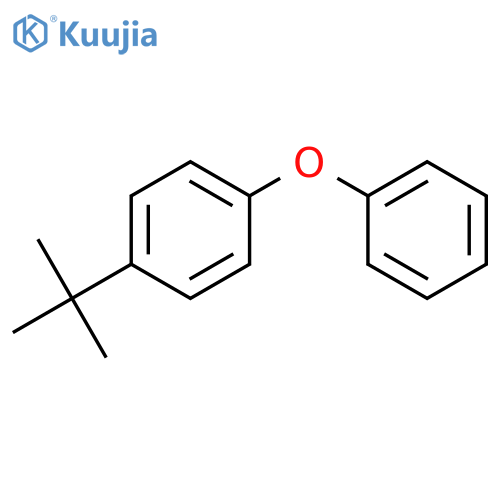Cas no 5331-28-2 (1-(tert-Butyl)-4-phenoxybenzene)

5331-28-2 structure
商品名:1-(tert-Butyl)-4-phenoxybenzene
1-(tert-Butyl)-4-phenoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-(tert-Butyl)-4-phenoxybenzene
- 1-tert-butyl-4-phenoxybenzene
- 1-TERT-BUTYL-4-PHENOXY-BENZENE
- Benzene,1-(1,1-dimethylethyl)-4-phenoxy-
- (4-tert-butylphenyl) phenyl ether
- 1-(1,1-dimethylethyl)-4-phenoxybenzene
- 1-(4-tert-butylphenoxy)benzene
- 4-Phenoxy-tert-butylbenzene
- 4-t-butylphenyl phenyl ether
- 4-tert-Butyldiphenyl ether
- 4-tert-butylphenyl phenyl ether
- AC1L582F
- AC1Q57IS
- CHEMBL1795596
- NSC2270
- SureCN799841
- NS00095905
- Benzene, 1-(1,1-dimethylethyl)-4-phenoxy-
- Benzene,1-dimethylethyl)-4-phenoxy-
- NSC-2270
- 5331-28-2
- AC-21008
- NSC404383
- 1-tert-Butyl-4-phenoxybenzene #
- NSC-404383
- Ether, p-tert-butylphenyl phenyl
- AKOS015964672
- SCHEMBL799841
- DTXSID60277413
- 4-t-butyl diphenyl oxide
- HS-5857
-
- インチ: InChI=1S/C16H18O/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3
- InChIKey: REZBJCUQELMZBL-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 226.13584
- どういたいしつりょう: 226.136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
じっけんとくせい
- 密度みつど: 0.998
- ふってん: 307.1°Cat760mmHg
- フラッシュポイント: 135.1°C
- 屈折率: 1.539
- PSA: 9.23
1-(tert-Butyl)-4-phenoxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087659-1g |
1-(tert-Butyl)-4-phenoxybenzene |
5331-28-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Crysdot LLC | CD12064286-5g |
1-(tert-Butyl)-4-phenoxybenzene |
5331-28-2 | 95+% | 5g |
$671 | 2024-07-24 |
1-(tert-Butyl)-4-phenoxybenzene 関連文献
-
Kokkirala Swapna,Sabbavarapu Narayana Murthy,Mocharla Tarani Jyothi,Yadavalli Venkata Durga Nageswar Org. Biomol. Chem. 2011 9 5978
-
Shafeek A. R. Mulla,Suleman M. Inamdar,Mohsinkhan Y. Pathan,Santosh S. Chavan RSC Adv. 2012 2 12818
5331-28-2 (1-(tert-Butyl)-4-phenoxybenzene) 関連製品
- 5396-38-3(4-Tert-Butylanisole)
- 4132-48-3(4-Isopropylanisole)
- 1568-83-8(Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-)
- 33733-83-4(1-(tert-Butyl)-3-methoxybenzene)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
